1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene typically involves the reaction of appropriate fluorinated intermediates with ethoxybenzene derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired substitution on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for understanding biological pathways involving fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-3-ethoxybenzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene: Similar in structure but with an ethyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
1,4-Difluoro-2-methoxy-3-ethoxybenzene: Lacks the additional fluorine atoms, resulting in different electronic and steric effects.
1,4-Difluoro-2-difluoromethoxybenzene: Missing the ethoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-ethoxy-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
SIAIGYRYDSZIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC(F)F)F)F |
Origin of Product |
United States |
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